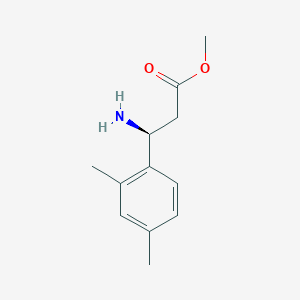
methyl (3S)-3-amino-3-(2,4-dimethylphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (s)-3-amino-3-(2,4-dimethylphenyl)propanoate is a chemical compound with the molecular formula C12H17NO2. It is a derivative of propanoic acid and contains an amino group and a methyl ester group. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (s)-3-amino-3-(2,4-dimethylphenyl)propanoate typically involves the reaction of 2,4-dimethylbenzaldehyde with a suitable amine and esterification agents. One common method is the reductive amination of 2,4-dimethylbenzaldehyde followed by esterification with methanol. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step, and acidic conditions for the esterification step.
Industrial Production Methods
In industrial settings, the production of Methyl (s)-3-amino-3-(2,4-dimethylphenyl)propanoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure hydrogenation and automated esterification processes can enhance the efficiency and scalability of the production.
Chemical Reactions Analysis
Types of Reactions
Methyl (s)-3-amino-3-(2,4-dimethylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Methyl (s)-3-amino-3-(2,4-dimethylphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (s)-3-amino-3-(2,4-dimethylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl (s)-3-amino-3-(2,4-dimethylphenyl)butanoate
- Methyl (s)-3-amino-3-(2,4-dimethylphenyl)pentanoate
- Methyl (s)-3-amino-3-(2,4-dimethylphenyl)hexanoate
Uniqueness
Methyl (s)-3-amino-3-(2,4-dimethylphenyl)propanoate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of an amino group and a methyl ester group allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(2,4-dimethylphenyl)propanoate |
InChI |
InChI=1S/C12H17NO2/c1-8-4-5-10(9(2)6-8)11(13)7-12(14)15-3/h4-6,11H,7,13H2,1-3H3/t11-/m0/s1 |
InChI Key |
DVOQYEQMVYMSJH-NSHDSACASA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@H](CC(=O)OC)N)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CC(=O)OC)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



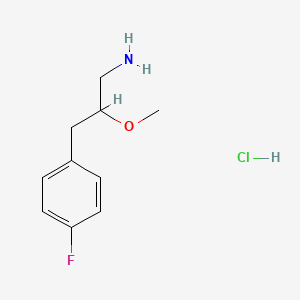

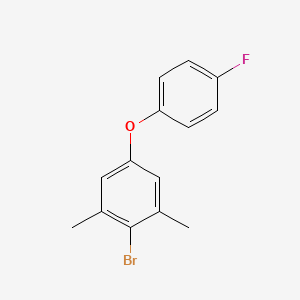


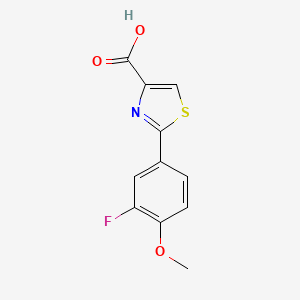
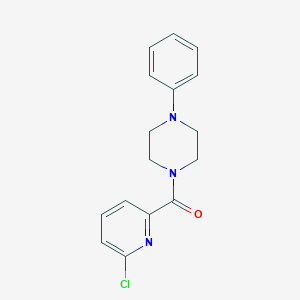
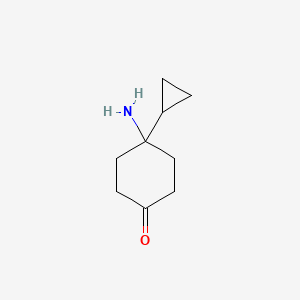
![tert-butyl N-[(2S,3S)-3-amino-1-hydroxybutan-2-yl]carbamate](/img/structure/B13485187.png)
![6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine](/img/structure/B13485189.png)
![2-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonamido]acetic acid](/img/structure/B13485197.png)

![5'-Ethyl-2'-methyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B13485207.png)
